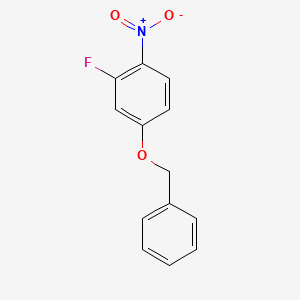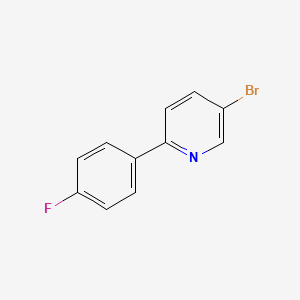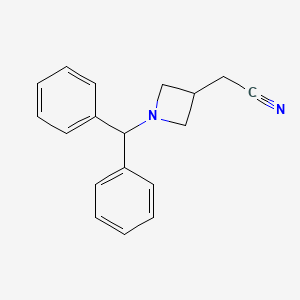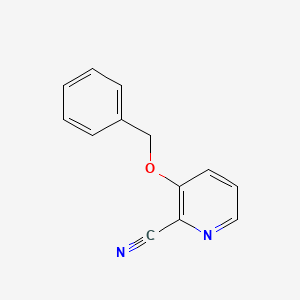
O-(butan-2-yl)hydroxylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxylamine derivatives is well-documented in the provided literature. For instance, the synthesis of (aminooxy)butyl- and -hexylamines and alcohols through the Ing-Manske modification of the Gabriel synthesis is described, which introduces aliphatic amino or hydroxy groups to keto steroids . Another method for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate, demonstrating a broad functional group tolerance and direct N-O bond formation . Additionally, a facile synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine from hydroxylamine hydrochloride is reported, highlighting an improved safety profile over previous methods .
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be complex, as evidenced by the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine, which exhibits a tridentate ONO ligation-core . The crystal structures of related compounds have been determined, revealing details such as the β-anomeric nature and the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile synthesized from reactions with hydroxylamine and hydrazine has been analyzed, showing specific configurations and bond alignments .
Chemical Reactions Analysis
The reactivity of hydroxylamine derivatives with various functional groups is a key aspect of their chemical behavior. The aminooxy group, for example, is a powerful nucleophile that reacts readily with keto groups, allowing for subsequent reactions with the free amino or hydroxy group . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines also demonstrates the potential for N-O bond formation in the presence of various functional groups . Cyclocondensation reactions involving hydroxylamine derivatives can lead to the formation of new compounds with distinct structural features, as seen in the synthesis of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the aminooxy group can significantly enhance nucleophilicity . The steric effects of substituents on the perester electrophile component are important for the synthesis of less sterically hindered hydroxylamines . The crystal structures of these compounds provide insights into their solid-state properties, such as chair conformations and hydrogen-bond interactions, which can affect their solubility, stability, and reactivity .
Applications De Recherche Scientifique
Enzyme Mechanism Studies and Inhibition
Hydroxylamine derivatives, including O-(butan-2-yl)hydroxylamine hydrochloride, are known for their ability to inactivate or inhibit a number of cellular enzymes. These compounds are utilized in enzyme studies to understand the mechanisms of enzyme action and to identify potential enzyme inhibitors. Hydroxylamine and its derivatives have demonstrated the capacity to inactivate viruses and certain enzymes in vitro, thus serving as valuable tools in biochemical research to explore enzyme function and regulation (Gross, 1985).
Role in the Nitrogen Cycle
The nitrogen cycle is a critical process in the environment, involving the conversion of nitrogen into various chemical forms that are used by living organisms. Hydroxylamine derivatives play a significant role in this cycle, particularly in the conversion of ammonia to nitrite by aerobic ammonium oxidizing bacteria. Research has been conducted to understand the enzymatic steps involving hydroxylamine and its conversion to nitrite, with O-(butan-2-yl)hydroxylamine hydrochloride potentially serving as a model compound for studying these reactions. The study of hydroxylamine in the nitrogen cycle provides insights into nitrogen losses in the form of nitrous oxide and nitrogen gas, contributing to our understanding of greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Antioxidant Properties and Food Additives
The antioxidant properties of hydroxylamine derivatives have been explored in the context of food preservation. These compounds, including O-(butan-2-yl)hydroxylamine hydrochloride, can prevent oxidative deterioration and rancidity in oils, fats, and shortenings, making them potential candidates for use as food additives. Research on butylated hydroxyanisole (BHA), a related compound, provides a foundation for understanding the antioxidant effects and safety assessment of hydroxylamine derivatives in food applications. The use of these compounds as antioxidants in food products could help extend shelf life and maintain food quality (Verhagen, Schilderman, & Kleinjans, 1991).
Chemical Synthesis and Organic Transformations
In organic synthesis, O-(butan-2-yl)hydroxylamine hydrochloride is used as a reagent and intermediate for the synthesis of various organic compounds. Its reactivity and specificity make it a valuable tool in the preparation of heterocycles and in facilitating multi-component reactions. The compound's utility in organic transformations is exemplified by its involvement in synthesizing isoxazolone derivatives, highlighting its importance in the development of new synthetic methodologies (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
O-butan-2-ylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSFSGZYQWSOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625594 | |
| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(butan-2-yl)hydroxylamine hydrochloride | |
CAS RN |
6084-59-9 | |
| Record name | Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















